N-(tert-butyl)-4-oxo-4-phenylbutanamide

Description

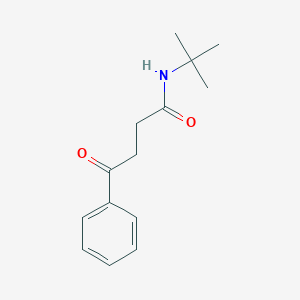

N-(tert-butyl)-4-oxo-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a tert-butyl group and a 4-oxo-4-phenyl moiety. The tert-butyl group enhances steric bulk and metabolic stability, while the 4-oxo-4-phenyl moiety may contribute to π-π interactions in biological targets .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-tert-butyl-4-oxo-4-phenylbutanamide |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)15-13(17)10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |

InChI Key |

BOVWBFSNTINPOS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(tert-butyl)-4-oxo-4-phenylbutanamide with three classes of related compounds based on functional groups and applications:

Tert-butyl-substituted Amides

Compounds bearing tert-butyl groups share enhanced lipophilicity and resistance to enzymatic degradation. For example:

- (3S,4aS,8aS)-N-(tert-butyl)-2-[(2S,3S)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylthio)butyl]perhydroisoquinoline-3-carboxamide (): This complex molecule, while structurally distinct, demonstrates how tert-butyl substitution stabilizes carboxamide derivatives in pharmaceutical contexts. Unlike this compound, it includes a perhydroisoquinoline core, which may confer rigidity and target specificity.

- tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (): This compound highlights the role of tert-butyl groups in protecting reactive sites during synthesis. Its oxime geometry (E-configuration) and chair conformation in the piperidine ring contrast with the planar 4-oxo-4-phenyl group in the target compound.

Butanamide Derivatives

Butanamide moieties are common in anti-inflammatory and kinase inhibitor agents:

- 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (): This derivative features a benzoxazole ring linked to the butanamide chain. The reported anti-inflammatory activity (via LPS-induced inflammation inhibition) suggests that structural analogs of this compound may similarly modulate inflammatory pathways.

N-Pyrazolylimine Derivatives

The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine () highlights tert-butyl-substituted pyrazole intermediates.

Key Research Findings and Limitations

- Synthetic Advantages : The target compound’s tert-butyl group likely simplifies purification (via increased crystallinity) and improves metabolic stability, as seen in and .

- Structural Trade-offs: The 4-oxo group may reduce solubility compared to amino-substituted analogs, limiting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.